molecular formula C11H15ClN2O2 B1446815 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-16-9

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1446815
CAS No.: 1864054-16-9
M. Wt: 242.7 g/mol
InChI Key: YKHNIGFKNFTRMD-UHFFFAOYSA-N
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Description

3-(2-(Ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound supplied for research and development purposes. The benzo[d]oxazol-2(3H)-one scaffold, which forms the core of this molecule, is recognized in medicinal chemistry for its relevance in drug discovery. Scientific literature indicates that derivatives based on this scaffold have been designed and studied as potential inhibitors of biological targets, such as c-Met kinase, a receptor involved in cell signaling pathways . This suggests the compound's potential utility in foundational biochemical and pharmacological research, particularly in the investigation of enzyme inhibition and cellular processes. The structural features of this molecule, including the ethylaminoethyl side chain, may be key for interaction with specific enzymatic sites. Research into related analogues highlights the value of this chemical class in developing novel therapeutic agents, especially in oncology . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-12-7-8-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNIGFKNFTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=CC=CC=C2OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]oxazol-2(3H)-one Core

The benzo[d]oxazol-2(3H)-one (2-benzoxazolinone) scaffold is typically synthesized via cyclization of o-aminophenol derivatives or by oxidative cyclization of corresponding precursors.

  • Bromination of Benzo[d]oxazol-2(3H)-one : Bromination is a key step for further functionalization. Several methods have been reported:
    • Using bromine in acetic acid at 20°C for 4 hours yields brominated benzo[d]oxazol-2(3H)-one with 94% yield, producing a pink powder after filtration and drying.
    • Bromination in dichloromethane at 20°C for 19.5 hours results in an 84% yield of the brominated product, albeit with some residual starting material.
    • N-Bromosuccinimide (NBS) in acetic acid at 20°C for 72 hours provides a 70% yield of the brominated product, which can be recrystallized for purity.
    • NBS in acetonitrile at low temperatures (-15 to 20°C) gives a lower yield (~31%) but is useful for selective bromination.

These bromination methods are crucial for introducing reactive sites on the benzo[d]oxazol-2-one ring for subsequent substitution reactions.

Introduction of the 2-(ethylamino)ethyl Side Chain

The key functionalization step involves attaching the 2-(ethylamino)ethyl group to the benzo[d]oxazol-2(3H)-one core. This is typically achieved via nucleophilic substitution or amide bond formation strategies:

  • Nucleophilic Substitution on Halogenated Intermediates : The brominated benzo[d]oxazol-2(3H)-one intermediates serve as electrophilic substrates for nucleophilic substitution by ethylaminoethyl derivatives. Reaction conditions often include:

    • Use of a base to deprotonate the nucleophile.
    • Solvent systems such as dioxane/water or tetrahydrofuran.
    • Heating or reflux to promote substitution.
  • Amide or Urea Linkage Formation : Alternative methods involve coupling the benzo[d]oxazol-2-one core with ethylaminoethyl amines using coupling reagents like triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at low temperatures, followed by room temperature stirring for extended periods (e.g., 16 hours).

Formation of the Hydrochloride Salt

The final step to obtain the hydrochloride salt involves:

  • Dissolving the free base of 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one in an appropriate solvent.
  • Adding concentrated hydrochloric acid to acidify the solution to pH ~2-3.
  • Precipitation of the hydrochloride salt upon cooling.
  • Filtration and washing with ethanol/ether mixtures to purify the salt.
  • Drying under vacuum to yield the solid hydrochloride salt.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Bromination of benzo[d]oxazol-2(3H)-one Bromine in acetic acid, 20°C, 4 h 94 Pink powder obtained, high purity
Bromination in dichloromethane Bromine in DCM, 20°C, 19.5 h 84 Contains ~8-9% starting material
Bromination with NBS NBS in acetic acid, 20°C, 72 h 70 Recrystallized from ethanol for purity
Nucleophilic substitution Ethylaminoethyl nucleophile, base, dioxane/H2O, reflux Variable Depends on substrate and reaction time
Coupling reaction Triphenylphosphine, diethylazodicarboxylate, THF, 0°C to RT, 16 h ~50-70* Formation of amide/urea linkage, purification by chromatography
Hydrochloride salt formation Concentrated HCl, precipitation, ethanol/ether wash Quantitative Precipitation upon acidification, solid salt isolated

*Exact yields vary depending on reaction scale and purification.

Research Findings and Notes

  • The benzo[d]oxazol-2(3H)-one core is well-established and can be efficiently brominated to provide reactive intermediates for further functionalization.
  • The choice of solvent and temperature critically influences the substitution efficiency of the ethylaminoethyl side chain.
  • Coupling methods using triphenylphosphine and diethylazodicarboxylate are effective for linking amines to the benzo[d]oxazol-2-one scaffold under mild conditions.
  • Hydrochloride salt formation improves the compound's stability and solubility, facilitating handling and potential pharmaceutical applications.
  • The synthesis is generally performed under inert atmosphere conditions to avoid side reactions.
  • Purification typically involves recrystallization and chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the benzo[d]oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Mechanism of Action : Preliminary studies indicate that the compound may exhibit activity against specific enzymes or receptors involved in disease pathways. For instance, its structure suggests it could interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Case Study : In a study focused on the synthesis and biological evaluation of related compounds, researchers found that modifications in the ethylamino side chain significantly affected the pharmacological profile. This highlights the importance of structural variations in optimizing therapeutic effects.

Anticancer Research

There is growing interest in the role of heterocyclic compounds like 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride in cancer treatment.

  • Mechanistic Studies : Research has shown that similar benzoxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to modulate these pathways could be explored further for anticancer applications.
  • Case Study : A recent investigation into benzoxazole derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. The study emphasized the need for further exploration into the specific mechanisms by which these compounds exert their effects.

Neuropharmacology

Given its structural characteristics, this compound may have implications in neuropharmacology, particularly concerning neurodegenerative diseases.

  • Potential Effects : Compounds with similar structures have been shown to possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
  • Case Study : A study evaluating the neuroprotective effects of benzoxazole derivatives reported significant improvements in cognitive function in animal models of neurodegeneration, suggesting that 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride might exhibit similar benefits.

Mechanism of Action

The mechanism of action of 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may influence the phosphorylation of proteins involved in neuroprotection and apoptosis.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituent Synthesis Yield Sigma Receptor Affinity Key Biological Activity
Target Compound Benzo[d]oxazol-2(3H)-one 2-(Ethylamino)ethyl hydrochloride Not reported Inferred sigma-2 Potential apoptotic induction
3-(2-(Piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one 2-(Piperazin-1-yl)ethyl 63–68% High (sigma-1/sigma-2) Model ligand for receptor studies
SN79 Benzo[d]oxazol-2(3H)-one 4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl Not reported Sigma-2 selective EC₅₀ = ~50 nM (MCF-7 cells)
Haloperidol Butyrophenone 4-Fluorophenyl-piperidine N/A Sigma-2/Dopamine D₂ Broad apoptosis induction

Research Findings and Implications

  • Synthetic Efficiency : Piperazine and piperidine-substituted analogs are synthesized with moderate yields (63–75%) using methods like General Procedure C, suggesting that the target compound’s synthesis could be optimized similarly .
  • Receptor Selectivity: Ethylaminoethyl substitution may confer intermediate sigma receptor affinity compared to bulkier piperazine derivatives (e.g., SN79), which show higher selectivity for sigma-2 receptors .
  • Therapeutic Potential: Unlike haloperidol, benzoxazolone derivatives like the target compound may avoid dopamine receptor off-target effects, making them promising for cancer therapy .

Biological Activity

3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride, with the CAS number 1864054-16-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Structural Characteristics : The compound features a benzo[d]oxazole moiety, which is significant in various biological applications.

Research indicates that compounds similar to 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in the benzo[d]oxazole class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Pharmacological Studies

  • Neuroprotective Effects : A study involving PC12 cells exposed to Aβ25-35 (a model for Alzheimer’s disease) showed that certain derivatives could enhance cell viability and inhibit the expression of BACE1, a key enzyme in amyloid-beta production. This suggests a neuroprotective role for compounds related to 3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride .
    CompoundConcentration (μg/mL)Viability (% Control)
    5c1.25120
    5c2.5130
    5c5140
  • Anticancer Potential : Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results against various types of cancer cells. For instance, certain derivatives exhibited cytotoxicity at concentrations as low as 10 μg/mL against specific cancer cell lines .

Case Studies

  • Trichomonacidal Activity : Research on related compounds indicates that they possess trichomonacidal properties, effective at concentrations around 10 μg/mL against Trichomonas vaginalis, which highlights their potential use in treating sexually transmitted infections .
  • Antichagasic Activity : Some derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating a multifaceted therapeutic potential .

Q & A

Q. What are the standard synthetic routes and characterization methods for 3-(2-(ethylamino)ethyl)benzoxazolone derivatives?

Answer: The synthesis typically involves multi-step reactions, including:

  • Hydrozonolysis : Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate reacts with hydrazine monohydrate to form hydrazide intermediates .
  • Phillips Reaction : Condensation of intermediates with aromatic amines in acidic conditions (e.g., HCl/water mixtures) .
  • Bivalent Ligand Synthesis : Piperazine-linked benzoxazolones are synthesized via nucleophilic substitution, yielding products with 63–68% efficiency (e.g., General Procedure D) .

Q. Characterization Methods :

  • NMR/FT-IR Spectroscopy : Confirms regiochemistry and functional groups (e.g., δ 7.36–7.10 ppm for aromatic protons in 1H^1H NMR) .
  • Mass Spectrometry (MS) : Molecular ion peaks (M+^++1) validate target structures .
  • Elemental Analysis : Ensures purity (e.g., C, H, N within 0.4% of theoretical values) .

Q. How can researchers optimize yields during the synthesis of benzoxazolone derivatives?

Answer: Key strategies include:

  • Catalyst Selection : Use of tetra-n-butylammonium bromide to enhance reactivity in nucleophilic substitutions .
  • Reaction Solvent Optimization : Propan-2-ol with glacial acetic acid improves condensation efficiency for hydrazide derivatives .
  • Temperature Control : Reflux conditions (e.g., 2 hours in methanol with H2_2SO4_4) for esterification steps .

Q. Yield Comparison :

MethodYieldReference
Bivalent ligand synthesis63–68%
Suzuki coupling23%

Lower yields in cross-coupling reactions (e.g., Suzuki) highlight the need for palladium catalyst optimization .

Advanced Research Questions

Q. How can computational models guide the design of benzoxazolone-based sigma receptor ligands?

Answer:

  • 3D Pharmacophore Modeling : Using Catalyst 4.9 software, a model with one positive ionizable, one hydrogen bond acceptor, and two hydrophobic features was developed. This achieved a 3D-QSAR correlation coefficient of 0.89 for sigma-1 receptor affinity .
  • Validation : Fisher randomization and leave-one-out tests confirmed model robustness .
  • Application : Predicts binding modes for second-generation ligands, enabling rational modifications (e.g., alkyl chain length adjustments) .

Q. What mechanisms underlie the pharmacological activity of benzoxazolone derivatives in neurotoxicity studies?

Answer:

  • Sigma Receptor Antagonism : Derivatives like SN79 (6-acetyl-3-(4-(4-fluorophenyl)piperazin-1-yl)butylbenzoxazolone) inhibit methamphetamine-induced hyperthermia by blocking sigma-1 receptor-mediated oxidative stress (ROS/RNS pathways) .
  • Dopamine D2 Receptor Interaction : Non-basic antagonists derived from benzoxazolones show potential in schizophrenia treatment by modulating dopaminergic signaling without off-target effects .

Q. How can researchers resolve contradictions in reported synthesis yields for benzoxazolone derivatives?

Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Impurities in boronic acids (e.g., Suzuki coupling) reduce yields .
    • Side Reactions : Competing pathways (e.g., oxazolidinone formation) in Phillips reactions require stoichiometric control .
  • Mitigation : Use high-resolution MS to detect byproducts and optimize reaction times .

Q. What methodologies are used to evaluate benzoxazolone derivatives as enzyme inhibitors?

Answer:

  • Aldosterone Synthase (CYP11B2) Inhibition :
    • Suzuki Coupling : 6-Bromobenzoxazolone reacts with pyridin-3-yl boronic acid to introduce pharmacophore groups .
    • Enzymatic Assays : IC50_{50} values determined via LC-MS/MS monitoring of corticosterone conversion .
  • Selectivity Testing : Cross-screening against related enzymes (e.g., CYP11B1) ensures specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
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3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

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